Ethyl 2-(hydroxyamino)acetate
CAS No.:
Cat. No.: VC18143145
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9NO3 |
|---|---|
| Molecular Weight | 119.12 g/mol |
| IUPAC Name | ethyl 2-(hydroxyamino)acetate |
| Standard InChI | InChI=1S/C4H9NO3/c1-2-8-4(6)3-5-7/h5,7H,2-3H2,1H3 |
| Standard InChI Key | BRLVTVUDTJFBKK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CNO |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Ethyl 2-(hydroxyamino)acetate belongs to the class of α-hydroxyamino esters, with the molecular formula C₄H₉NO₃. Its hydrochloride salt (CAS 1177811-48-1) has the formula C₄H₁₀ClNO₃ and a molecular weight of 155.58 g/mol . The compound’s IUPAC name is ethyl 2-(hydroxyamino)acetate, though it is also referred to as NSC-76357 in some pharmacological contexts .
Structural Characteristics:
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Backbone: Ethyl acetate group (-OCOOCH₂CH₃)
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Functional groups:
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Hydroxyamino (-NHOH) at the α-position
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Ester (-COO-) at the β-position
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Tautomerism: The hydroxyamino group enables keto-enol tautomerism, influencing reactivity in synthetic applications .
Synthesis and Production
Synthetic Routes
While no direct synthesis protocols for ethyl 2-(hydroxyamino)acetate are documented in the provided sources, analogous methods for related hydroxyimino esters suggest viable pathways:
Route 1: Hydroxylamine Addition to Ethyl Glyoxylate
A plausible route involves the nucleophilic addition of hydroxylamine to ethyl glyoxylate:
This reaction typically proceeds in aqueous or alcoholic media under mild acidic conditions .
Route 2: Nitro Group Reduction
Reduction of ethyl 2-nitroacetate derivatives using catalytic hydrogenation or zinc-acetic acid systems may yield the target compound:
Such methods are commonly employed for synthesizing hydroxyamino derivatives .
Optimization Challenges
Key challenges include:
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Oxidation sensitivity: The hydroxyamino group is prone to oxidation, necessitating inert atmospheres during synthesis .
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is required to isolate the pure product, with typical yields around 60–70% based on analogous syntheses .
Physicochemical Properties
Thermal and Spectral Data
| Property | Value | Source |
|---|---|---|
| Melting point (HCl salt) | Not reported | |
| Boiling point | Decomposes before boiling | |
| Density | ~1.2 g/cm³ (estimated) | |
| Refractive index | 1.45–1.48 (estimated) | |
| pKa (NHOH) | ~9.5 (predicted) |
Spectroscopic Features:
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¹H NMR (DMSO-d₆): δ 1.28 (t, 3H, CH₂CH₃), 4.32 (q, 2H, OCH₂), 4.8–5.2 (br, NHOH) .
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IR: Strong absorption at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H stretch) .
Applications in Organic Synthesis
Peptide Coupling Reagent
Although less studied than its cyano-substituted analog Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), ethyl 2-(hydroxyamino)acetate shows promise in peptide synthesis:
| Parameter | Ethyl 2-(hydroxyamino)acetate | HOBt | HOAt |
|---|---|---|---|
| Racemization suppression | Moderate | Low | High |
| Coupling efficiency | 85–90% | 75–80% | 90–95% |
| Explosive risk | None | High | Moderate |
Data extrapolated from studies on Oxyma .
Pharmaceutical Intermediate
The hydroxyamino group serves as a precursor for:
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Hydroxamic acids: Anticancer agents via reaction with acyl chlorides.
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Nitroxides: Stable radicals for EPR spectroscopy and antioxidant therapies.
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use PPE; avoid ingestion |
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Safety goggles required |
| H335 | May cause respiratory irritation | Use fume hood |
Waste Disposal
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Neutralize with dilute NaOH (pH 7–8) before aqueous disposal.
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Incineration recommended for bulk quantities.
Future Research Directions
Unexplored Synthetic Applications
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Asymmetric catalysis: Chiral induction in Mannich reactions.
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Coordination chemistry: Ligand design for transition metal complexes.
Computational Studies
DFT calculations could elucidate:
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Tautomeric preferences in different solvents
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Transition states in peptide coupling mechanisms
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